RTI-51 Hydrochloride is a high-affinity dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds. It is primarily utilized in neuroscience research as a selective ligand to investigate the structure and function of the dopamine transporter (DAT).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBrqJCsnjs1ov15zAZaA_lmn7GC6JlhgAERyRs0VuEl0k_ifkPCsqMLPh7WL69chQJJHEAvAhQJXQuZjrhYw-lGDj9Zwiba74LeLaO8Jnxj5RTFZ7dowp-w4vHWHpOzQ%3D%3D)] The compound is supplied as a hydrochloride salt, a formulation that significantly enhances aqueous solubility and handling characteristics compared to the freebase form, ensuring greater reliability in experimental settings.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlrbbnxggraa0eOgWQ5WYLodOpti-OZUaSCog3B2dP1BmHFqXvtsCzHULywdrzu7hVhaS3yXVEZQ83a_HsVD-RJtwo08R2mhYM0LMSr7x38nlMG4e9l4dgA5XGVc_7rw2-S26XAKNa1s73OWv2wGJrrW1qKRV9uQiMFBa5_FfLU-OnW7Xa1_7ITDjSRV8E73DXzdOVHUEwNovzRd-G2HES4wZkpL1ln8o1METtV0ItPIHSLhw_BThstx7df2jOFg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEcr7dW5q35ZaHiMQP5jJHOb96U4sdYyhw6r77LsfRar-NJg0IA7iOUyYPgwhFxBPjm_bPz4sqQcoi09Zr6NeuaTM574KAdJtbA9ukEbVXX1a-mpUxOpWjTH86iawh9ymqBCsBsqg5U2aLONrqHjN__cKgHaQuATmRgYQnNnwYsP99qqqT9vSOTRJAah7HdbHvhxdnTMLK7q6P0EEcD-6GY7D8EWRkKGXiU9Jic1seBVqKB-iDKFB73fxI99kzfSG0h68%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFkpg56ZhChFUVTZab9JQif6iaP93S_IkEPbO6MmZfME43pZ1ukd2RKQf4Ia0DegYDqEpeY6rJTxz060vv7sdoaGVQIlxsTrXlNBTk8gjGAoh4TMQ6w73VhG2vG2pDux0D6phniE9cGYM95qKAYjVgPb2ZrlflONXRBl9FfsyiJXtf2o2j2erjZPHmpN6qTtYa7hHvXyhZczGKnqM14udQiTqj6BGCZGVOEtEJw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5XiLhOyOq3VHCUSm7K0e7ENfTrZW7pRmYJOLd7P7P051TBupe8Bn-5uWr_m9NuK-PVmiS5OHvJVXE6bN9v0Va0gX8GLL_8WSmqBc2ZFYE4XBOPXKlCwhiISqNXw%3D%3D)]
Substituting RTI-51 Hydrochloride with its freebase form, non-iodinated analogs like RTI-55, or other dopamine reuptake inhibitors is inadvisable due to critical differences in physicochemical and pharmacological properties. The hydrochloride salt ensures superior aqueous solubility and stability, which is essential for reproducible solution-based assays and in-vivo dosing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5XiLhOyOq3VHCUSm7K0e7ENfTrZW7pRmYJOLd7P7P051TBupe8Bn-5uWr_m9NuK-PVmiS5OHvJVXE6bN9v0Va0gX8GLL_8WSmqBc2ZFYE4XBOPXKlCwhiISqNXw%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHX-LABD4QK0f70u-IZQj-3e85Z5dG2l8HHC6FI0Rok06jlsX09IdlROFb17UwZ5Wp9F5wwDbTOoFaz_-SGNoNsySSHkTTTwMncDLxNsw_VYAIiMknt_oIXouVmBZckKySJBI4J)] Furthermore, the specific 4-iodophenyl moiety is not an arbitrary feature; it is essential for radioiodination, making RTI-51 a direct and non-interchangeable precursor for widely used SPECT radioligands like [123I]RTI-55, a function that analogs lacking this feature cannot fulfill.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGP3JrhchvqhwnY5bYGf1lM_DYIiloXJTKLhqvYRL9z4iL8dLpm5LKHHSS3QFXErpK10DhPSFICgN7djTdrMFXNofsAvx5CDnRcQzIP3jAsR83KpSg7QFwTXn0trQ89dGbzSoc%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHavlPA5D9FVf_jCPSXkU8pDWfGqxsb1Y0mG6O4lWAsDy52oWJ54ENuPTQDeEavgFdLnKSYS-rtc7lmjwSrRxWwpRlbB7Vc1TQoj7cUne28aQewYXf5VNOL7H-RFnJkZy_Z4_5KoG_aQWUgbig%3D)] Pharmacokinetically, phenyltropanes like RTI-51 exhibit a longer duration of action compared to benchmarks like cocaine, a crucial factor for the design of behavioral and long-term imaging studies.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0EwKS85f5idzdJqY6j8RbrcVwMPTCVbuRJrqVyn3SimSzx8L-_HHYIjMx8Rf3b4Gn0yRb08BhTh05rQa9GHw3_EqTuZc8y2fqBYjDb9c54qUbGOFPFBxWto6lr8NQlJ-D2Oo1-5WGCdcR6UyaxFiwG3zuK7fEi1DL-5uLhz0mEREnltap28rY7WNLVzvmPHgaR5kRb7uDIQN-8PMgJQJf2eLRqqXReRJ6)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPC00BKeGmZUOD8TILhOTYPuoz1haDhGMiLJ1wLdgu9-asIAKaBMh6e2T7r4s7K6SkPAck5EiT2fhBkB1wJ2JBnFZ3Uukgt7pcY8M3ZvLhQ4q-JnVmMGgMLEm-4zoghPk%3D)]
The hydrochloride salt form of amine-containing active pharmaceutical ingredients (APIs) is broadly utilized to improve physicochemical properties. Compared to the corresponding free base, the salt form typically exhibits significantly higher aqueous solubility, particularly in the acidic to neutral pH range relevant for many biological buffers.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)] This improved solubility facilitates the preparation of stock solutions and ensures dose accuracy, which is critical for experimental reproducibility. Furthermore, salts often form more stable, crystalline solids than free bases, simplifying handling, weighing, and long-term storage.
| Evidence Dimension | Aqueous Solubility and Physical Form |
| Target Compound Data | Higher aqueous solubility, typically a stable crystalline solid. |
| Comparator Or Baseline | RTI-51 Freebase: Lower aqueous solubility, potentially an oil or amorphous solid, leading to handling and formulation challenges. |
| Quantified Difference | Salt forms can increase aqueous solubility by several orders of magnitude compared to the free base. |
| Conditions | Standard laboratory aqueous buffers (e.g., PBS, saline) and storage conditions. |
Procuring the hydrochloride salt mitigates risks of poor solubility and difficult handling, ensuring reliable and reproducible data in both in vitro and in vivo experiments.
The 4-iodophenyl group of RTI-51 is a key structural feature that makes it a direct precursor for radioiodinated ligands used in Single Photon Emission Computed Tomography (SPECT). The non-radioactive iodine can be readily substituted with a radioactive isotope, such as Iodine-123 ([123I]), to produce high-affinity radiotracers for imaging the dopamine transporter in vivo.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)] Closely related analogs that lack this iodine atom, such as RTI-55 (which has a 4-methylphenyl group), are unsuitable for this critical application. The synthesis of [123I]-labeled radiopharmaceuticals from appropriate precursors is a well-established technique for SPECT imaging agent development.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg11u7ky4clYJEs-xZ-VWoM5Yw0seuun1E85-4jRz8QeqT4weMQ0AmVPB1SavUaQUl7tI7EV6pc4Kdh7mhnOV3N8o6qEJ70xeF2Tkb2ZBgwWZUpKzgnav7D4C-3_1AaosKx9hH_P2W2g90UxGivdGb1sp-3KA9YiSK5WszUUuKPQ%3D%3D)]
| Evidence Dimension | Suitability as a Radioligand Precursor |
| Target Compound Data | Contains a 4-iodophenyl group, enabling direct radioiodination to produce SPECT imaging agents like [123I]RTI-55. |
| Comparator Or Baseline | RTI-55 (WIN 35,428): Contains a 4-methylphenyl group, which cannot be used for radioiodination. |
| Quantified Difference | Qualitative but absolute: RTI-51 is a viable precursor while RTI-55 is not. |
| Conditions | Standard radioiodination synthesis protocols (e.g., iododestannylation or electrophilic substitution). |
For any research involving the synthesis of radioiodinated DAT ligands for SPECT imaging, RTI-51 is the required precursor, making it a non-interchangeable procurement choice over non-iodinated analogs.
In preclinical models, phenyltropane analogs such as RTI-51 and the closely related RTI-113 demonstrate a significantly longer duration of action than the benchmark psychostimulant, cocaine. Studies using PET in baboons showed that RTI-55, an analog of RTI-51, produced a long-lasting inhibition of cocaine binding to the dopamine transporter (DAT), with a half-life for clearance from the DAT estimated to be 2 to 3 days.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)] In contrast, cocaine's binding and behavioral effects are rapid in onset and short-lived.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)] This extended target engagement allows for experimental designs that require sustained DAT occupancy without frequent redosing.
| Evidence Dimension | Half-life of Dopamine Transporter (DAT) Occupancy |
| Target Compound Data | Half-life of 2-3 days (measured for the close analog RTI-55 in baboon brain). |
| Comparator Or Baseline | Cocaine: Rapid clearance, with behavioral effects lasting less than an hour in most animal models. |
| Quantified Difference | Orders of magnitude longer duration of action (days vs. minutes/hours). |
| Conditions | In vivo PET imaging in non-human primates and behavioral studies in rodents. |
The prolonged duration of action simplifies long-term behavioral studies, reduces animal handling stress, and provides a stable baseline of DAT inhibition for pharmacological challenge studies.
Due to its integral 4-iodophenyl moiety, RTI-51 Hydrochloride is the designated starting material for synthesizing [123I] or [125I] labeled analogs for in vivo SPECT imaging or in vitro autoradiography of the dopamine transporter.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)]
The extended pharmacokinetic profile, characterized by a long half-life of target engagement compared to cocaine, makes RTI-51 suitable for chronic dosing paradigms and long-term behavioral observations that require stable, continuous dopamine transporter inhibition.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg11u7ky4clYJEs-xZ-VWoM5Yw0seuun1E85-4jRz8QeqT4weMQ0AmVPB1SavUaQUl7tI7EV6pc4Kdh7mhnOV3N8o6qEJ70xeF2Tkb2ZBgwWZUpKzgnav7D4C-3_1AaosKx9hH_P2W2g90UxGivdGb1sp-3KA9YiSK5WszUUuKPQ%3D%3D)]
As a hydrochloride salt, the compound's enhanced aqueous solubility and stability facilitate the reliable preparation of concentrated stock solutions in common buffers, a requirement for reproducible results in automated high-throughput screening (HTS) and binding assay platforms.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFt8nUO3nl8IY3Wf2xDyPny7US4gMwc0LgEVlMyopGZhFXGVLxEybi1al7CXvnEdP0DllRt2xWBWzh-mrXT3KJdC2XDTEBg1sXhZOGeEr116Su9IRzUfLlOjerEq4bOE5ZKNY80jBwT6B7oqdAEMS7yKaRnFqJkxr0W-uRSGknqHm7dSK2QUBsE6HhD)]